1 2-Dimyristoyl-SN-glycero-3-phosphoetha
Description
Membrane Phase Transitions and Hydration
DMPE undergoes thermotropic phase transitions influenced by hydration state:
- Gel phase : At temperatures below 48°C, DMPE adopts a gel (Lβ) phase with ordered hydrocarbon chains.
- Liquid-crystalline phase : Above 48°C, DMPE transitions to a fluid (Lα) phase, characterized by disordered acyl chains.
- Dehydration effects : Prolonged storage at 4°C induces dehydration, shifting the phase transition temperature to 54°C (Lβ→Lα).
Gangliosides (e.g., GT1b, GM1) and phosphatidic acid stabilize the hydrated phase by preventing dehydration-induced structural rearrangements.
Table 1: Thermotropic Properties of DMPE
Membrane Curvature and Spontaneous Curvature
DMPE’s conical shape imparts a spontaneous curvature (C₀), favoring convex membrane monolayers. This property is quantified by:
- Curvature coupling coefficient (Γ) : Γ = −2.7 nm for DMPE, indicating preference for outer leaflet enrichment in convex membranes.
- Bending stiffness (κ) : ~10 k B T, similar to other lipids but modulated by headgroup interactions.
In mixed lipid systems, DMPE’s curvature preference influences nanotube stability and lipid sorting. For example, in egg phosphatidylcholine (PC) vesicles, DMPE enriches in the outer leaflet of high-curvature regions, while unsaturated PE (e.g., DOPE) prefers inner leaflets.
Headgroup Interactions and Bilayer Dynamics
The ethanolamine headgroup of DMPE participates in hydrogen bonding and electrostatic interactions, influencing bilayer properties:
- Surface viscosity : DMPE monolayers exhibit measurable surface viscosity in the liquid-condensed (LC) phase, absent in the liquid-expanded (LE) phase.
- Hydration-dependent stability : The amine group’s ability to form hydrogen bonds with water stabilizes the hydrated phase, as shown by neutron reflectometry studies.
Table 2: Headgroup Properties of DMPE
| Property | Observation | Source |
|---|---|---|
| Hydrogen bonding | Strong interaction with hydration water | |
| Surface viscosity | Measurable in LC phase, absent in LE | |
| Bilayer thickness | Reduced by headgroup orientation |
Role in Membrane Protein Interactions
DMPE’s headgroup and curvature properties facilitate interactions with membrane proteins and peptides:
Properties
InChI |
InChI=1S/C25H40N4O9P/c1-2-3-4-5-6-7-8-9-10-11-12-14-23(30)35-18-13-19-36-39(33,34)37-20-17-26-21-15-16-22(29(31)32)25-24(21)27-38-28-25/h13,15-16,26H,2-12,14,17-20H2,1H3,(H,33,34) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLWLXFARIEKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC[CH]COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trityl Group Protection of Phosphoethanolamine
The primary challenge in synthesizing DMPE lies in selectively modifying the ethanolamine headgroup while preserving the glycerol backbone. A semisynthetic approach starting from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) employs acid-labile trityl protection to prevent side reactions during hydrolysis. The trityl group (C(C6H5)3) shields the primary amine of DPPE, enabling subsequent hydrolysis of ester bonds without degrading the phosphoethanolamine moiety. This step is conducted in anhydrous dichloromethane with trityl chloride and triethylamine, achieving >90% protection efficiency.
Base-Catalyzed Hydrolysis of Protected Intermediate
Following protection, the tritylated DPPE undergoes strong base hydrolysis (e.g., 2M NaOH in methanol/water) to cleave the palmitoyl chains. This step generates N-trityl-GroPEtn (sn-glycero-3-phosphoethanolamine) with quantitative yield, as confirmed by thin-layer chromatography. Crucially, the trityl group remains intact under basic conditions, ensuring the integrity of the ethanolamine headgroup.
Mild Deprotection Using Trifluoroacetic Acid
Final deprotection involves treating N-trityl-GroPEtn with 50% trifluoroacetic acid (TFA) in dichloromethane, selectively removing the trityl group within 30 minutes at room temperature. This method avoids harsh conditions that could degrade the glycerol-phosphate backbone, yielding DMPE with 66% overall efficiency across three steps. The protocol’s robustness is validated by nuclear magnetic resonance (NMR) spectra showing complete absence of trityl protons (δ 7.2–7.5 ppm) post-deprotection.
Chemical Synthesis via Steglich Esterification
Reaction Setup and Optimization
Steglich esterification, widely used for phospholipid synthesis, has been adapted for DMPE production using sn-glycero-3-phosphoethanolamine (GPEtn) and myristic acid. Key modifications include:
-
Coupling Agents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a 4.8:2.5 molar ratio relative to GPEtn.
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Solvent System : Chloroform at 45°C for 72 hours, enhancing reaction kinetics while minimizing racemization.
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Silica Immobilization : Pre-adsorbing GPEtn onto silica gel improves solubility and prevents side reactions, increasing yield to 85%.
Purification Through Sequential Recrystallization
Crude DMPE is purified via liquid-liquid extraction and recrystallization:
Table 1: Yield and Purity Across Purification Stages
| Step | Solvent | Temperature | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Ethyl Acetate Wash | Ethyl Acetate | 4°C | 78 | 90 |
| Acetone Recrystallization | Acetone | −6°C | 95 | 70 |
Analytical Characterization of DMPE
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra confirm successful synthesis:
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI)-HRMS validates molecular integrity:
Formulation Considerations and Biological Compatibility
In Vivo Formulation Protocols
DMPE’s amphiphilic nature necessitates precise formulation for biomedical applications. A standard protocol involves:
Table 2: Molarity Calculations for DMPE Solutions
| Mass (mg) | Volume (mL) | Molarity (mM) |
|---|---|---|
| 1 | 0.157 | 10 |
| 5 | 0.786 | 10 |
| 10 | 1.573 | 10 |
Comparative Analysis of Synthesis Routes
Semisynthetic vs. Chemical Synthesis
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-SN-glycero-3-phosphoetha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include quinones, nitroazoles, and other oxidizing or reducing agents . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms with different functional groups .
Scientific Research Applications
Drug Delivery Systems
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine has been extensively studied for its potential in drug delivery applications. It serves as a key component in liposomes, which are spherical vesicles that can encapsulate drugs and improve their bioavailability.
- Case Study : A study demonstrated that 1,2-dimyristoyl-sn-glycero-3-phosphocholine (a related compound) was used to modify superparamagnetic iron oxide nanoparticles for enhanced drug delivery to neuronal tissues. The results indicated improved distribution and cellular uptake of the nanoparticles when coated with the phospholipid, highlighting its role in neurotherapy and targeted drug delivery .
Emulsifiers in Food Science
The compound has shown promise as an emulsifier in food products due to its ability to stabilize oil-in-water emulsions. Its emulsifying properties make it suitable for various applications in the food industry.
- Data Table: Emulsifying Performance Comparison
| Emulsifier Type | Stability (Weeks) | Particle Size Distribution |
|---|---|---|
| Soy Lecithin | 2 | Larger |
| Soy Lecithin + 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | 2 | Similar |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | 6 | Smaller |
This table illustrates that emulsions stabilized with 1,2-dimyristoyl-sn-glycero-3-phosphocholine exhibited greater stability over time compared to traditional emulsifiers .
Biological Research
In biological studies, this phospholipid has been employed to investigate membrane dynamics and cellular interactions. Its incorporation into cellular membranes can influence signaling pathways and cellular responses.
Mechanism of Action
1,2-Dimyristoyl-SN-glycero-3-phosphoetha exerts its effects by integrating into biological membranes and interacting with membrane proteins. Its structure allows it to mimic natural phospholipids, facilitating the formation of stable lipid bilayers. This interaction enhances the stability and functionality of the membranes, making it useful in various applications .
Comparison with Similar Compounds
Compounds with Identical Acyl Chains (Dimyristoyl) but Different Head Groups
The head group significantly influences the physicochemical properties and applications of phospholipids. Below is a comparative analysis of DMPE with other dimyristoyl phospholipids:
Key Observations :
- Charge Differences : DMPC and DMPE are zwitterionic, but DMPC’s choline group confers stronger positive charge density, enhancing interactions with anionic biomolecules. DMPS and DMPG are anionic, making them suitable for studying charge-dependent processes like apoptosis (DMPS) or bacterial membrane interactions (DMPG).
- Applications : DMPC’s low phase transition temperature (~23°C) facilitates stable bilayer formation at physiological temperatures , while DMPE’s higher phase transition temperature (~50°C) is ideal for rigid membrane studies.
Compounds with Identical Head Group (Phosphoethanolamine) but Varying Acyl Chains
Altering acyl chain length or saturation modulates membrane fluidity and phase behavior:
Key Observations :
- Shorter chains (e.g., PE12:0) reduce phase transition temperatures (Tm), enhancing membrane fluidity, while longer chains (e.g., PE16:0) increase Tm, favoring ordered bilayer structures.
Specialized Derivatives and Analogs
- Deuterated Analogs : Deuterated DMPC (1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine) enables neutron scattering and NMR studies .
- Fluorinated Analogs: Monofluorinated DMPC derivatives (e.g., fluorinated at positions 4, 7, or 10) are synthesized for probing membrane dynamics and protein-lipid interactions .
- Mixed-Acyl Chains : Compounds like 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine mimic asymmetric lipid distributions in natural membranes .
Biological Activity
1,2-Dimyristoyl-SN-glycero-3-phosphoethanolamine (DMPE) is a phospholipid that plays a critical role in various biological processes due to its structural and functional properties. This compound is a significant component of cellular membranes and has been studied for its applications in drug delivery, membrane biology, and as a diagnostic reagent.
Chemical Structure and Properties
DMPE is characterized by its unique structure, which includes:
- Backbone : A glycerol backbone.
- Fatty Acids : Two myristic acid chains (C14:0) esterified to the glycerol.
- Phosphate Group : Attached to the ethanolamine head group.
The molecular formula of DMPE is with a molecular weight of approximately 600.87 g/mol. The compound's structure contributes to its amphiphilic nature, allowing it to form lipid bilayers essential for cellular integrity and function.
Membrane Composition and Function
DMPE is an essential component of biological membranes, particularly in eukaryotic cells where it contributes to membrane fluidity and permeability. It comprises about 1-2% of total membrane lipids in mammalian cells but can be significantly higher in specific biological contexts, such as lung surfactants where it plays a role in reducing surface tension .
Role in Drug Delivery Systems
DMPE has gained attention as a potential carrier for drug delivery systems due to its ability to form stable liposomes. These liposomes can encapsulate hydrophilic and hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy. Research indicates that DMPE-based liposomes can improve the pharmacokinetics of encapsulated drugs by protecting them from degradation and facilitating targeted delivery .
Interaction with Proteins
Studies have shown that DMPE interacts with various proteins and enzymes, influencing their activity and stability. For instance, DMPE can modulate the activity of membrane-associated proteins by altering the lipid environment surrounding them. This interaction is crucial for processes such as signal transduction and enzyme activity regulation .
Study on Lipid Bilayers
A study investigated the impact of DMPE on lipid bilayer stability under varying temperature conditions. The findings indicated that DMPE-containing bilayers exhibited enhanced thermal stability compared to those lacking this phospholipid. This property is vital for maintaining cellular integrity under physiological stress conditions .
Drug Delivery Efficacy
In a clinical trial evaluating DMPE-based liposomes for cancer therapy, researchers reported improved tumor targeting and reduced systemic toxicity compared to traditional chemotherapy methods. The liposomes demonstrated effective drug release profiles in response to tumor microenvironment conditions, showcasing DMPE's potential in enhancing therapeutic outcomes .
Comparative Analysis of Phospholipids
| Property | DMPE | Other Phospholipids (e.g., DPPC) |
|---|---|---|
| Fatty Acid Composition | Two myristic acids (C14:0) | Varies (e.g., DPPC has palmitic acids) |
| Phase Transition Temperature | Moderate | Higher for saturated phospholipids |
| Membrane Fluidity | Moderate | Lower fluidity in saturated forms |
| Drug Encapsulation Efficiency | High | Varies based on structure |
Q & A
Q. What are the established methods for synthesizing and purifying 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) in laboratory settings?
DMPE is synthesized via acylation of sn-glycero-3-phosphoethanolamine using myristoyl chlorides. Key steps include:
- Acylation : Reacting the glycerol backbone with myristoyl chloride in anhydrous chloroform under nitrogen to prevent hydrolysis .
- Purification : Column chromatography (silica gel) with chloroform/methanol/water (65:25:4 v/v) to isolate the product. Purity (>98%) is verified via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
- Lyophilization : Final purification via freeze-drying to remove residual solvents.
Q. How should DMPE be handled and stored to maintain stability in experimental workflows?
- Storage : Store at -20°C in airtight, light-resistant containers to prevent oxidation. Avoid repeated freeze-thaw cycles .
- Solubility : DMPE is insoluble in water but forms micelles or bilayers in aqueous buffers when sonicated above its phase transition temperature (~35–45°C) .
- Compatibility : Avoid contact with strong oxidizers or heavy metals, which degrade phospholipid integrity .
Q. What are the primary applications of DMPE in model membrane studies?
DMPE is used to:
- Construct lipid bilayers for studying membrane protein interactions due to its defined acyl chain length and phase behavior .
- Investigate lipid asymmetry in vesicles by combining DMPE with phosphatidylcholines (e.g., DMPC) .
- Mimic bacterial membrane components in antimicrobial peptide studies .
Advanced Research Questions
Q. How do experimental conditions influence the phase transition temperature (Tm) of DMPE, and how can discrepancies in reported Tm values be resolved?
- Factors affecting Tm :
- Hydration level : Fully hydrated DMPE exhibits a Tm ~45°C, while dehydrated samples show higher Tm .
- Ionic strength : High salt concentrations stabilize the gel phase, increasing Tm by 2–3°C .
- Data contradictions : Variations in Tm (e.g., 35–48°C) arise from impurities (<2% lysolipids), hydration methods, or calorimetry scan rates. Mitigation strategies include:
- Differential scanning calorimetry (DSC) : Use slow heating rates (1°C/min) and multiple heating cycles to ensure reproducibility .
- Chromatographic validation : Confirm purity via HPLC before experiments .
Q. What experimental designs are optimal for analyzing DMPE’s interaction with cholesterol in mixed lipid systems?
- Molar ratio gradients : Prepare DMPE:cholesterol mixtures (e.g., 90:10 to 50:50) in chloroform, followed by solvent evaporation and hydration.
- Techniques :
- Fluorescence anisotropy : Use DPH probes to quantify membrane fluidity changes .
- X-ray diffraction : Resolve structural changes in lipid packing (e.g., lamellar to hexagonal phases) .
Q. How can researchers address contradictions in DMPE’s role in membrane fusion assays?
- Contradictions : Some studies report DMPE inhibits fusion due to its high Tm and rigid gel phase, while others note fusion promotion in calcium-rich buffers .
- Methodological adjustments :
- Buffer composition : Use 2–5 mM Ca²⁺ to enhance DMPE’s negative charge and promote lipid mixing .
- Temperature control : Conduct assays above Tm (e.g., 50°C) to ensure fluid-phase homogeneity .
Q. What advanced techniques are used to study DMPE’s interactions with transmembrane peptides?
- Solid-state NMR : Resolve peptide orientation and lipid dynamics in DMPE bilayers .
- Surface plasmon resonance (SPR) : Quantify binding kinetics of peptides to DMPE monolayers .
- Cryo-EM : Visualize peptide-induced membrane curvature at near-atomic resolution .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
